7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione

Description

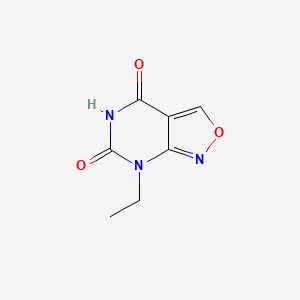

Structure

3D Structure

Properties

CAS No. |

65183-61-1 |

|---|---|

Molecular Formula |

C7H7N3O3 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

7-ethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione |

InChI |

InChI=1S/C7H7N3O3/c1-2-10-5-4(3-13-9-5)6(11)8-7(10)12/h3H,2H2,1H3,(H,8,11,12) |

InChI Key |

GTMGELLVPUSBMG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=NOC=C2C(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isoxazole-4-carboxylate with guanidine derivatives, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis is achieved through optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Structural Information

- Molecular Formula : CHNO

- Molecular Weight : 181.1488 g/mol

- Stereochemistry : Achiral

- InChIKey : GTMGELLVPUSBMG-UHFFFAOYSA-N

The compound's structure is characterized by the presence of nitrogen and oxygen atoms in its rings, which are critical for its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

- In Vitro Studies : Research demonstrated that derivatives of 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione exhibited significant antiproliferative activity against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer). The IC values for these compounds were notably lower than those for standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Derivatives

| Cell Line | IC Values (µM ± SD) | Cisplatin IC (µM) |

|---|---|---|

| MRC-5 | 27.08 ± 4.06 | 32 ± 1.2 |

| DU-145 | 1.09 ± 0.05 | 118 ± 1.1 |

| HeLa | 0.46 ± 0.03 | >330 |

| MCF-7 | 0.34 ± 0.02 | 296 ± 1.1 |

Other Biological Activities

Beyond anticancer properties, the compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary studies indicate that certain derivatives may possess antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to modulate inflammatory pathways.

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of a specific derivative demonstrated that it induced apoptosis in cancer cells through the activation of caspase pathways. This study utilized flow cytometry and Western blot analysis to confirm the mechanism of action.

Case Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis of various derivatives to improve yields and reduce reaction times. Techniques such as microwave-assisted synthesis were employed to enhance efficiency.

Mechanism of Action

The mechanism of action of 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, and other critical cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of fused pyrimidine-diones, which vary in heterocyclic cores (e.g., isoxazolo, thiazolo, pyrazolo) and substituents. Key structural analogues include:

Key Observations :

- Phenyl or cyclohexyl groups (e.g., ) introduce steric bulk, which can modulate receptor binding.

- Toxicity : Isothiazolo-pyrimidine-diones with aromatic substituents (e.g., ) exhibit higher toxicity (LD50 < 300 mg/kg in mice), whereas methyl/ethyl derivatives are generally safer.

Biological Activity

7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione has the molecular formula and is characterized by its unique isoxazole and pyrimidine rings. The compound's structure contributes to its biological activity, making it a subject of interest in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C7H7N3O3 |

| Molecular Weight | 179.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research indicates that 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione exhibits significant antitumor properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated its efficacy against human thyroid cancer cells by promoting apoptotic pathways and DNA fragmentation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It showed promising results against several bacterial strains, indicating potential as an antibacterial agent. In vitro assays revealed that it effectively inhibited the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione has demonstrated antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases and could contribute to its overall therapeutic profile .

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Antimicrobial | Inhibits bacterial growth | |

| Antioxidant | Reduces oxidative stress |

Synthesis Methods

The synthesis of 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione can be achieved through various methods. One common approach involves the reaction of substituted pyrimidines with isoxazole derivatives under specific conditions that favor the formation of the desired heterocyclic structure.

Case Study: Synthesis Pathway

A notable synthesis pathway involves the use of phosphoryl chloride (POCl₃) as a reagent to facilitate cyclization reactions. This method has been reported to yield high purity compounds with favorable yields .

Q & A

Q. What are the established synthetic routes for 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione?

Methodological Answer: The compound can be synthesized via cyclization reactions using urea or thiourea derivatives. For example, refluxing 5-amino-3-ethyl-1-methyl-1H-pyrazole-4-carboxamide with urea in basic conditions (e.g., NaOH) followed by acidification yields the pyrimidine-dione core. Subsequent chlorination using POCl₃ under reflux conditions introduces reactive sites for further functionalization. Purification is typically achieved via column chromatography (e.g., 0–20% MeOH/EtOAC gradients) or preparative TLC . Yield optimization may require adjusting stoichiometry, reaction time (e.g., 9-hour reflux), and solvent systems .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- IR spectroscopy to confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and NH/OH stretches (~3170–3430 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to resolve ethyl group signals (e.g., δ 1.19 ppm for CH₃, δ 2.69 ppm for CH₂ in DMSO-d₆) and pyrimidine-dione backbone .

- LC-MS/HRMS for molecular weight validation (e.g., [M+H]⁺ = 195) and purity assessment .

- Elemental analysis to verify empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer: Structural analogs (e.g., oxypurinol derivatives) show limited solubility in water or ethanol but dissolve in DMSO (≥5 mg/mL with ultrasonication). Storage at -20°C under inert conditions is advised to prevent hydrolysis or oxidation. For long-term stability, lyophilization and desiccant use are recommended .

Advanced Research Questions

Q. How can contradictory spectral data between studies be systematically resolved?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects, crystallinity, or tautomerism. To resolve these:

- Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

- Compare experimental data with computational simulations (DFT-based IR/NMR predictions) .

- Replicate synthesis under standardized conditions (e.g., solvent, temperature) to isolate variables .

Q. What strategies improve regioselectivity during functionalization of the pyrimidine-dione core?

Methodological Answer: Regioselectivity in substitutions (e.g., Cl, alkyl groups) can be enhanced by:

Q. How can in vitro assays be designed to evaluate xanthine oxidase inhibition?

Methodological Answer:

- Enzyme kinetics : Measure IC₅₀ values using spectrophotometric assays with xanthine as the substrate. Monitor uric acid formation at 295 nm .

- Competitive binding studies : Use isothermal titration calorimetry (ITC) to assess binding affinity against oxypurinol (a known inhibitor) .

- Molecular docking : Validate inhibition mechanisms by docking the compound into the xanthine oxidase active site (PDB ID: 1N5X) .

Data Contradiction Analysis

Q. Why do yields vary significantly across synthetic protocols?

Methodological Answer: Yield discrepancies (e.g., 31% vs. 74% in chlorination steps) often stem from:

- Reagent purity : Impurities in POCl₃ or urea reduce efficiency. Use freshly distilled reagents .

- Workup protocols : Incomplete removal of phosphorylated byproducts (e.g., via aqueous washes) may lower isolated yields .

- Scale effects : Milligram-scale reactions may suffer from higher surface-area-to-volume losses compared to gram-scale syntheses .

Tables of Key Data

| Synthetic Condition | Yield | Reference |

|---|---|---|

| Urea cyclization (NaOH, HCl) | 74% | |

| POCl₃ chlorination (reflux) | 31% | |

| Column chromatography (MeOH/EtOAC) | 44.6% |

| Characterization Data | Observation | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.19 (t, CH₃), δ 2.69 (q, CH₂) | |

| IR (C=O stretch) | 1670–1721 cm⁻¹ | |

| HRMS ([M+H]⁺) | 273.0673 (calcd. 273.0613) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.